N-Demethyl-alpha-obscurine

Description

Contextualization of Lycopodium Alkaloids in Natural Product Research

Lycopodium alkaloids represent a large and structurally diverse group of over 300 known natural products isolated from various clubmoss species. sysu.edu.cn These compounds have long been a subject of fascination in natural product research due to their complex, polycyclic architectures and significant biological activities. nih.gov Historically, plants from the Lycopodiaceae family have been used in traditional medicine for a range of ailments. researchgate.net Modern scientific investigation into these plants has revealed that the alkaloids they contain are often responsible for their therapeutic effects, which include neuroprotective and anti-inflammatory properties. nih.govmdpi.com The scarcity of these compounds from natural sources has spurred considerable effort in the field of total synthesis, aiming to provide sufficient material for biological evaluation and the development of new therapeutic agents. nih.gov

Significance of Lycodine-Type Alkaloids

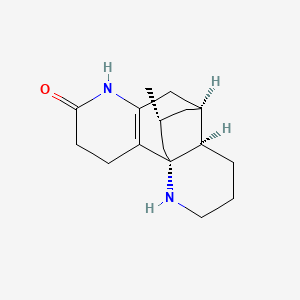

Within the broader class of Lycopodium alkaloids, the lycodine-type alkaloids are a major subgroup characterized by a common tetracyclic core structure. This framework typically consists of four interconnected six-membered rings, including a pyridine (B92270) or pyridone ring. The lycodine (B1675731) subgroup is particularly significant due to the potent biological activities exhibited by many of its members. A prime example is huperzine A, a well-known acetylcholinesterase (AChE) inhibitor that has been investigated for the treatment of Alzheimer's disease. researchgate.net The structural complexity and promising bioactivities of lycodine-type alkaloids have made them attractive targets for synthetic chemists and have driven research into their potential pharmacological applications, particularly in the context of neurodegenerative diseases. d-nb.info

N-Demethyl-alpha-obscurine as a Key Member within the Lycodine Subgroup

This compound, also known as des-N-methyl-α-obscurine, is a distinct member of the lycodine-type alkaloids. nih.govfrontiersin.org It is structurally related to other obscurine-type alkaloids and is considered a key intermediate in the biosynthesis and chemical synthesis of other members of this family. acs.orgpsu.edu Its structure features the characteristic tetracyclic core of the lycodine alkaloids. This compound has been isolated from plant species such as Lycopodium japonicum. psu.edu The compound's significance lies not only in its own biological potential but also in its role as a precursor for the synthesis of other complex Lycopodium alkaloids. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGYLLKKFRBQO-AZKPJATDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of N Demethyl Alpha Obscurine

Botanical Sources and Distribution within the Lycopodiaceae Family

N-Demethyl-alpha-obscurine is found in various species within the Lycopodiaceae family, commonly known as club mosses.

Lycopodium japonicum, also known as Japanese clubmoss, is a significant natural source of this compound. chemfaces.comtargetmol.cn The whole plant of L. japonicum has been utilized for the isolation of this and other related alkaloids. chemfaces.combiocrick.cn Research has identified this compound as one of several chemical constituents present in this plant. chemfaces.com

Historically, Lycopodium obscurum, or ground pine, was one of the first species from which related obscurine alkaloids were isolated. researchgate.netrsc.org While the initial isolation in 1942 identified a mixture of α-obscurine and β-obscurine, subsequent research on this species has also led to the isolation of N-demethylated forms, including this compound. rsc.orgcdnsciencepub.com Lycopodium obscurum is found in moist woodlands and rich hardwood forests in Northern North America and East Asia, including China, Japan, and Siberia. pfaf.org

Lycopodium japonicum as a Source

Extraction and Purification Techniques

The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction and is followed by purification to obtain the compound in a pure form for research purposes.

The initial step in isolating this compound involves extracting the crude alkaloids from the plant material. This is typically achieved using various organic solvents. Common solvents used for this purpose include chloroform, dichloromethane, ethyl acetate (B1210297), and methanol (B129727). chemfaces.comnih.gov One documented method involves a protein precipitation procedure using methanol as the extraction solvent. nih.gov Another approach utilizes ultrasound-assisted extraction with methanol. termedia.pl The choice of solvent is critical for efficiently extracting the desired alkaloids from the complex mixture of compounds present in the plant.

Following the initial extraction, the crude extract contains a mixture of various alkaloids and other plant metabolites. To isolate this compound, chromatographic techniques are employed.

Silica (B1680970) Gel Chromatography: This is a common method used for the initial separation of compounds from the crude extract. chemfaces.com The extract is passed through a column packed with silica gel, and different compounds are separated based on their varying affinities for the silica gel and the solvent system used.

High-Performance Liquid Chromatography (HPLC): For further purification and to achieve a high degree of purity, semi-preparative or preparative HPLC is often utilized. chemfaces.com This technique offers higher resolution and is effective in separating structurally similar alkaloids. A study on the pharmacokinetics of Lycopodii Herba alkaloids, including this compound, used a Thermo Syncronis-C18 column for chromatographic separation. nih.gov

The following table summarizes the solvents and chromatographic methods used in the isolation of this compound:

| Technique | Details | Reference |

|---|---|---|

| Solvent Extraction | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | chemfaces.com |

| Protein Precipitation | Methanol | nih.gov |

| Ultrasound-Assisted Extraction | Methanol | termedia.pl |

| Column Chromatography | Silica Gel | chemfaces.com |

| HPLC | Semi-preparative HPLC, Thermo Syncronis-C18 column | chemfaces.comnih.gov |

After isolation, the purity and structural identity of this compound are confirmed using various analytical methods. Spectroscopic analysis is a key component of this characterization. chemfaces.com Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the molecular weight and elucidate the precise structure of the isolated compound. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and other alkaloids. nih.gov

Overview of Lycopodium Alkaloid Biogenesis

The biosynthesis of Lycopodium alkaloids is a fascinating area of natural product chemistry, characterized by the construction of complex, polycyclic carbon scaffolds. pnas.orgbiorxiv.org These alkaloids are primarily derived from the amino acid lysine (B10760008) and are found in plants of the Lycopodiaceae family, such as those from the Huperzia and Phlegmariurus genera. pnas.orgbiorxiv.org The general biosynthetic strategy involves the initial formation of a C16N2 skeleton, which can then be modified through various enzymatic reactions, including oxidations, cyclizations, and bond cleavages, to produce the vast diversity of over 400 known Lycopodium alkaloids. biorxiv.orgcdnsciencepub.compsu.edu

A central theme in their biogenesis is the dimerization of a monomeric unit derived from lysine. cdnsciencepub.com Isotope labeling studies have been instrumental in demonstrating that the complex skeletons of these alkaloids originate from two lysine-derived units. biorxiv.org These studies have shown that while precursors like L-lysine and cadaverine (B124047) are incorporated into both "halves" of the final alkaloid scaffold, other intermediates are only incorporated into one half, suggesting a pseudo-dimerization of two related, but not identical, 8-carbon units. biorxiv.org This intricate assembly process points to a highly regulated and sophisticated enzymatic machinery within the plant. pnas.org

Proposed Precursors and Enzymatic Transformations

The formation of this compound is deeply embedded within the broader biosynthetic network of Lycopodium alkaloids. Its structure arises from a series of specific enzymatic steps acting on fundamental building blocks.

Lysine as a Fundamental Precursor

The journey to this compound begins with the amino acid L-lysine. pnas.orgcdnsciencepub.comfrontiersin.org Tracer experiments have unequivocally established lysine as the primary precursor for the piperidine (B6355638) rings that form the core of many Lycopodium alkaloids. cdnsciencepub.comfrontiersin.orgwiley-vch.de The biosynthetic pathway is initiated by the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). pnas.orgfrontiersin.org Subsequently, cadaverine undergoes oxidative deamination, a step mediated by a copper amine oxidase (CAO), to yield 1-piperideine, a cyclic imine that serves as a crucial building block. pnas.orgwiley-vch.de

From 1-piperideine, the pathway proceeds to pelletierine (B1199966), an 8-carbon monomer that was once hypothesized to be the sole unit for dimerization. cdnsciencepub.com However, further research indicated a more complex mechanism where pelletierine or a similar compound forms only one part of the final C16 alkaloid structure. pnas.orgrsc.org The other half is also derived from lysine, but through a slightly different sequence of intermediates. biorxiv.org This non-symmetrical dimerization is a key feature of Lycopodium alkaloid biogenesis. cdnsciencepub.com

| Precursor/Intermediate | Role in Biosynthesis |

| L-Lysine | The fundamental amino acid building block. pnas.orgcdnsciencepub.comfrontiersin.org |

| Cadaverine | Formed by the decarboxylation of L-lysine. pnas.orgfrontiersin.org |

| 1-Piperideine | A cyclic imine formed from the oxidation of cadaverine; a key heterocyclic building block. pnas.orgwiley-vch.de |

| Pelletierine | A C8N monomer derived from lysine and acetate, incorporated into one "half" of the C16 scaffold. pnas.orgcdnsciencepub.com |

Role of Oxidative C–C Bond Cleavage in Lycodine (B1675731) Skeleton Formation

While not directly forming this compound, oxidative C-C bond cleavage is a critical transformation in the diversification of the broader Lycopodium alkaloid family, leading to various skeletal types from the initial lycodine framework. cdnsciencepub.comacs.orgosti.govescholarship.org The lycodine skeleton itself is formed through cyclization reactions from a phlegmarine-type precursor. biorxiv.orgpsu.edu Once the core tetracyclic structure is established, oxidative processes can cleave carbon-carbon bonds, enabling skeletal rearrangements and the formation of new structural classes. cdnsciencepub.comresearchgate.net

For instance, the lycopodine (B1235814) skeleton is proposed to be derived from a C16N2 intermediate of the lycodine-obscurine type through C-N cleavage, followed by nitrogen extrusion and recyclization. cdnsciencepub.com Further oxidative C-C cleavage of other skeletons, such as that of annotinine, leads to even more structural diversity. cdnsciencepub.com These cleavage reactions are often catalyzed by redox enzymes like oxygenases and peroxidases, which activate the C-C bonds for breaking by introducing oxygen atoms. nih.gov This enzymatic strategy allows for the controlled deconstruction and remodeling of complex scaffolds, highlighting nature's chemical versatility. researchgate.net

Postulated Conversion Pathways from Related Obscurines (e.g., α-Obscurine)

This compound is, as its name suggests, structurally very similar to α-obscurine, differing only by the absence of a methyl group on one of the nitrogen atoms. This close relationship strongly suggests a direct biosynthetic link. It is postulated that this compound is a direct precursor to α-obscurine. chemfaces.comresearchgate.net

In the laboratory, the synthesis of racemic α-obscurine has been achieved through the methylation of this compound, providing chemical evidence for the feasibility of this conversion. chemfaces.com Furthermore, this compound has been isolated as a natural product alongside α-obscurine, and it has been demonstrated that it can be chemically converted to its methylated counterpart. researchgate.net This suggests a biosynthetic endgame where this compound is formed first, followed by a final N-methylation step to yield α-obscurine. Reduction of this compound can also lead to other alkaloids like lycodine, underscoring its central position as an intermediate. chemfaces.com

Bioinspired Research Approaches to Elucidate Biosynthetic Steps

The complexity of Lycopodium alkaloid biosynthesis has inspired chemists to develop synthetic strategies that mimic the proposed biosynthetic steps. biorxiv.orgacs.orgosti.govescholarship.org These "bioinspired" or "biomimetic" total syntheses serve not only to create these molecules in the lab but also to test the validity of biosynthetic hypotheses. jst.go.jp

A significant breakthrough in the synthesis of this compound involved a formal (3+3)-cycloaddition, mimicking a plausible biological cyclization. acs.orgacs.orgnih.gov In this approach, two key building blocks, an open-chain enolamide and an α,β-unsaturated iminium ion, are coupled under acidic conditions to furnish the tetracyclic core of this compound. acs.orgacs.orgnih.gov This reaction elegantly constructs the complex bicyclo[3.3.1]nonane core of the molecule in a single step. acs.org

Furthermore, this compound and its derivatives, like N-desmethyl-β-obscurine, have been used as versatile common precursors in the laboratory to synthesize a range of other lycodine-type alkaloids. acs.orgosti.govescholarship.orgacs.org By employing late-stage diversification strategies, such as oxidative C-C bond cleavage of the piperidine ring and functionalization of the pyridine (B92270) ring, researchers have successfully converted these obscurine intermediates into more complex alkaloids. acs.orgosti.govescholarship.org These synthetic achievements provide strong support for the proposed biosynthetic relationships and showcase how emulating nature's strategies can lead to efficient and powerful chemical syntheses. acs.orgjst.go.jp

| Research Approach | Key Findings | Relevance to this compound |

| Isotope Labeling Studies | Confirmed lysine as the primary precursor and revealed the pseudo-dimerization mechanism. pnas.orgbiorxiv.orgcdnsciencepub.com | Establishes the fundamental building blocks and overall assembly strategy for the obscurine scaffold. |

| Bioinspired Total Synthesis | Development of a formal (3+3)-cycloaddition to construct the molecular core. acs.orgacs.org | Provides a plausible chemical model for the key bond-forming events leading to this compound. |

| Late-Stage Diversification | Use of N-desmethyl-β-obscurine as a common intermediate to synthesize other Lycopodium alkaloids via oxidative cleavage. acs.orgosti.govescholarship.org | Demonstrates the central role of the obscurine framework as a hub from which other alkaloid structures can be derived, supporting its position as a key biosynthetic intermediate. |

Historical and Early Synthetic Endeavors (Racemic and Non-Asymmetric)

The journey to conquer the complex structure of the obscurines began with non-asymmetric approaches. N-Demethyl-α-obscurine was first identified as a natural product, and it was also shown that it could be produced through the demethylation of α-obscurine. rsc.orgresearchgate.net The first total synthesis of both α-obscurine and N-desmethyl-α-obscurine was accomplished in racemic form by Schumann in 1983. rsc.orgresearchgate.net This early work was a significant milestone, providing the first laboratory-based construction of this specific Lycopodium alkaloid scaffold.

Schumann's strategy was noted for its highly convergent construction of the tetracyclic skeleton. rsc.orgresearchgate.net The synthesis involved assembling the A/D- and C-ring segments, followed by a biomimetic Mannich cyclization in the endgame to form the B-ring. rsc.orgresearchgate.net This approach laid the foundational groundwork for future, more sophisticated asymmetric syntheses. rsc.org

Asymmetric Total Synthesis Strategies

Building upon the foundational racemic syntheses, subsequent efforts focused on controlling the stereochemistry to produce enantiomerically pure this compound. These strategies can be broadly categorized by their approach to assembling the molecular framework and the key reactions employed to achieve stereocontrol.

Modern asymmetric syntheses have employed both convergent and linear strategies to construct the this compound core.

A notable asymmetric synthesis of N-desmethyl-α-obscurine was reported by Sarpong and co-workers in 2010, which utilized a strategy inspired by Schumann's convergent approach. rsc.orgresearchgate.net This synthesis was part of a larger effort toward the total synthesis of (+)-complanadine A. rsc.orgresearchgate.net

In 2015, Sun and coworkers reported an asymmetric total synthesis of α-obscurine, N-desmethyl-α-obscurine, β-obscurine, and N-desmethyl-β-obscurine starting from (R)-pulegone. researchgate.net Their approach can be described as a linear sequence to construct the key A/B/C-ring system, followed by the final construction of the D-ring. researchgate.net This strategy highlights a methodical, step-wise assembly of the cyclic systems.

Another approach, developed for the synthesis of N-desmethyl-β-obscurine, utilized a convergent route. nih.gov This method featured a diastereoselective formal (3+3)-cycloaddition to create the three contiguous stereocenters of the B-ring. nih.gov

The success of modern asymmetric syntheses of this compound hinges on the application of powerful and selective chemical transformations. The 2015 synthesis by Sun and coworkers provides a clear example of how strategic implementation of modern coupling and reduction reactions can overcome the challenges of stereocontrol. researchgate.net

The Buchwald-Hartwig coupling reaction was a key step in the construction of the A/B/C-ring system in the asymmetric synthesis of this compound. researchgate.net This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, which is essential for assembling the nitrogen-containing rings of the alkaloid scaffold. The synthesis initiated from (R)-pulegone utilized this methodology to forge a critical bond in an intermediate, setting the stage for subsequent cyclizations. researchgate.net

Following the formation of the necessary precursors, the Heck cyclization was employed to construct one of the core rings of the molecule. researchgate.net This intramolecular palladium-catalyzed reaction forms a new carbon-carbon bond, enabling the closure of a carbocyclic ring. In the synthesis of this compound, the Heck cyclization was instrumental in forming the bicyclic framework, creating a new chiral center in the process. researchgate.net

A crucial step for establishing the final, correct stereochemistry of the molecule was a diastereoselective hydrogenation. researchgate.net After the Heck cyclization, a catalytic hydrogenation was performed to reduce a double bond. The facial selectivity of this hydrogenation was critical. Investigations into the reaction conditions revealed that using Palladium on carbon (Pd/C) in ethanol (B145695) provided the desired diastereomer with good selectivity. researchgate.net The observed α-face hydrogenation was somewhat unexpected, as the β-face of the olefin appeared more sterically accessible. researchgate.net This outcome was rationalized by considering the potential haptophilicity of heteroatoms in the substrate and the shielding effect of a Boc-protecting group on the nitrogen, which could block the β-face. researchgate.net

Table 1: Catalytic Hydrogenation Conditions for Key Intermediate

| Entry | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Crabtree's catalyst | — | — |

| 2 | RANEY® Ni | 1/1 | — |

| 3 | Pd/C, EtOH | 6.4/1 | 86 |

| Data sourced from Sun et al., 2016. researchgate.net |

This diastereoselective reduction successfully installed the required stereochemistry, leading to an intermediate that was then carried on to furnish N-desmethyl-α-obscurine through demethylation and reduction steps. researchgate.net

Key Methodological Transformations Employed

Formal Cycloaddition Reactions in Core Construction

The construction of the intricate core structures of this compound and related alkaloids often relies on powerful bond-forming reactions, with formal cycloadditions playing a pivotal role. These reactions enable the rapid assembly of multiple rings in a single step, significantly streamlining the synthetic sequence. ub.edu

One notable strategy involves a formal [3+3] cycloaddition to construct the A/B/C-ring system. acs.org In the synthesis of this compound, two key fragments, a dihydropyridone (acting as the A-ring precursor) and a C/D ring cycloaddition partner derived from (+)-pulegone, are coupled under acidic conditions. researchgate.netnih.gov This reaction is believed to proceed through the in situ formation of an α,β-unsaturated iminium ion and an open-chain enolamide, which then undergo the desired cycloaddition. acs.orgresearchgate.netnih.gov

Other cycloaddition strategies have been employed for the synthesis of various Lycopodium alkaloid cores. These include:

[2+2+2] Cycloaddition: Cobalt-mediated [2+2+2] cycloadditions have been utilized to construct the core of related alkaloids like complanadine B. ub.edu

[4+2] Cycloaddition (Diels-Alder): Intramolecular Diels-Alder reactions, particularly involving furan (B31954) moieties (IMDAF), have been explored for the construction of the BCD ring system of alkaloids like fawcettidine. nih.gov

[2+2] Photocycloaddition: A photoinduced [2+2] cycloaddition has been demonstrated as a key step in building the tetracyclic scaffold of magellanine, showcasing asymmetric induction from a stereocenter on the tether. mdpi.com

Tandem Cycloaddition-Cationic π-Cyclization: The synthesis of the lycopodine skeleton has been achieved using a tandem sequence involving the cycloaddition of an isomünchnone dipole followed by a cationic π-cyclization. acs.org

These examples highlight the versatility of cycloaddition reactions in assembling the complex architectures of Lycopodium alkaloids.

Oxidative Functionalization and Cleavage Strategies

Oxidative reactions are crucial for both the construction of the core skeleton and the late-stage functionalization and diversification of this compound and its relatives. These strategies allow for the introduction of key functional groups and the cleavage of C-C or C-N bonds to access a wider range of structural analogs. researchgate.netescholarship.orgresearchgate.net

In the synthesis of this compound, a key oxidative step is the dehydrogenation of the dihydropyridone ring to form the corresponding pyridone. This transformation has been achieved using lead(IV) acetate. acs.orgresearchgate.net More recently, a photocatalytic dehydrogenation protocol has been investigated as a milder alternative. researchgate.net

Oxidative cleavage is a powerful tool for structural diversification. For instance, the oxidative C-C bond cleavage of the piperidine C-ring in N-desmethyl-β-obscurine is a key step in a bioinspired strategy to synthesize other lycodine-type alkaloids like casuarinine H. acs.orgresearchgate.net This approach mimics putative biosynthetic pathways where oxidative modifications lead to the diverse structures found in nature. nih.gov

Other examples of oxidative strategies in Lycopodium alkaloid synthesis include:

Oxidative C-N bond formation: A proximity-driven oxidative C-N bond formation was a key step in the total synthesis of lyconadin A, forming the pentacyclic structure from a tetracyclic precursor. nih.gov

Oxidation of a piperidine ring: The piperidine ring can be oxidized to a nitrone or a pyridine, as seen in many phlegmarine-type alkaloids. ub.edu

α-Selenylation/oxidative elimination: This sequence has been used to invert stereochemistry during the synthesis of related alkaloids. oup.com

These oxidative methods provide essential tools for both building the core structures and for late-stage modifications to generate diverse analogs. escholarship.orgresearchgate.net

Utilization of Chiral Pool Precursors (e.g., (+)-Pulegone)

The enantioselective synthesis of this compound and other Lycopodium alkaloids frequently employs chiral pool precursors to establish the correct stereochemistry. (+)-Pulegone, a readily available and inexpensive monoterpene, is a particularly common starting material. researchgate.netnih.govub.edunih.govresearchgate.net

The synthesis of this compound often begins with (+)-pulegone to construct the C/D ring system. researchgate.netnih.govresearchgate.net The chiral center in pulegone (B1678340) directs the stereochemical outcome of subsequent reactions, ultimately leading to the desired enantiomer of the final product. For example, the C/D ring cycloaddition partner for the formal [3+3] cycloaddition is prepared from (+)-pulegone in several steps. researchgate.netnih.gov

The use of chiral pool precursors is a widespread strategy in the synthesis of various Lycopodium alkaloids:

Phlegmarine-type alkaloids: The synthesis of (-)-cermizine B, (+)-serratezomine E, and (+)-luciduline utilizes δ-keto esters that are easily accessible from (R)-pulegone. ub.edu

Complanadine A and Lycodine: An efficient synthesis of these alkaloids starts from an enone that can be prepared on a large scale from (R)-(+)-pulegone. nih.gov

Huperzine A: An efficient total synthesis of (-)-huperzine A was achieved starting from commercially abundant (R)-pulegone. acs.org

Besides (+)-pulegone, other chiral pool starting materials like amino acids have also been utilized. For instance, L-glutamic acid and L-proline played key roles in the first total synthesis of lycopalhine A. researchgate.net

The following table summarizes the use of (+)-Pulegone in the synthesis of various Lycopodium alkaloids.

| Alkaloid | Key Intermediate from (+)-Pulegone | Reference(s) |

| This compound | C/D ring cycloaddition partner | researchgate.netnih.govresearchgate.net |

| (-)-Cermizine B | Substituted δ-keto ester | ub.edu |

| (+)-Serratezomine E | Substituted δ-keto ester | ub.edu |

| (+)-Luciduline | Substituted δ-keto ester | ub.edu |

| Complanadine A | Enone 27 | nih.gov |

| Lycodine | Enone 27 | nih.gov |

| (-)-Huperzine A | Not specified | acs.org |

| N-Boc-β-obscurine | C/D ring cycloaddition partner 22 | researchgate.net |

Synthesis of this compound Analogs and Derivatives

The development of synthetic routes to this compound also opens up possibilities for creating analogs and derivatives. This is crucial for structure-activity relationship (SAR) studies, which aim to identify more potent and selective compounds for therapeutic applications. ub.edu

Strategies for Structural Diversification

A key strategy for structural diversification is the use of a common, late-stage intermediate that can be converted into a variety of analogs. N-desmethyl-β-obscurine, which can be prepared from this compound, has emerged as a versatile precursor for the synthesis of other lycodine-type alkaloids. acs.orgresearchgate.netescholarship.orgresearchgate.net

Bioinspired late-stage diversification of N-desmethyl-β-obscurine has enabled the total synthesis of several other alkaloids, including:

Casuarinine H

Lycoplatyrine B

Lycoplatyrine A

Lycopladine F

8,15-dihydrohuperzine A

This approach involves a series of modifications to the piperidine C-ring, such as oxidative ring cleavage, C-C bond scission with carbon atom excision, and olefin isomerization. acs.org

Another important strategy for diversification is the site-selective functionalization of the alkaloid core. For example, site-selective C-H borylation of the pyridine nucleus in N-desmethyl-β-obscurine allows for the introduction of various substituents via cross-coupling reactions. researchgate.netescholarship.orgresearchgate.net This method provides access to analogs with modifications at specific positions, which would be difficult to achieve through other means.

Regioselective and Stereoselective Synthetic Control

The synthesis of analogs and derivatives of this compound requires precise control over regioselectivity and stereoselectivity. youtube.com This ensures that functional groups are introduced at the desired positions and with the correct spatial orientation.

Regioselectivity , the control of where a reaction occurs on a molecule with multiple reactive sites, is crucial for site-selective functionalization. youtube.com The C-H borylation of the pyridine ring in N-desmethyl-β-obscurine is an example of a regioselective reaction that allows for targeted modification. researchgate.netescholarship.orgresearchgate.net Similarly, the regioselective ring closure of 2-amino-1,3-diols with aldehydes has been used in the synthesis of related structures. beilstein-journals.org

Stereoselectivity , the preferential formation of one stereoisomer over others, is essential for creating molecules with the correct three-dimensional structure. youtube.com In the synthesis of Lycopodium alkaloids, stereoselectivity is often achieved through the use of chiral catalysts or by leveraging the stereochemistry of chiral pool precursors like (+)-pulegone. ub.eduresearchgate.net Diastereoselective reactions, which favor the formation of one diastereomer over another, are also critical. For example, the diastereoselective hydrogenation of an intermediate was a key step in the asymmetric total synthesis of α-obscurine and β-obscurine. researchgate.net

The following table highlights examples of regioselective and stereoselective control in the synthesis of Lycopodium alkaloid analogs.

| Reaction Type | Example | Selectivity | Reference(s) |

| C-H Borylation | Borylation of pyridine nucleus in N-desmethyl-β-obscurine | Regioselective | researchgate.netescholarship.orgresearchgate.net |

| Hydrogenation | Hydrogenation of an A/B/C-ring system intermediate | Diastereoselective | researchgate.net |

| Cyclocondensation | Reaction of phenylglycinol with a δ-keto ester | Stereoselective | ub.edu |

| Ring Closure | Reaction of 2-amino-1,3-diols with aldehydes | Regioselective | beilstein-journals.org |

| Michael Addition | Addition of a β-diketone to acrolein | Diastereoselective | oup.com |

The ability to control both the regiochemistry and stereochemistry of reactions is paramount for the successful synthesis of complex molecules like this compound and for the generation of diverse libraries of analogs for biological screening.

Biosynthesis

The biosynthesis of Lycopodium alkaloids, including the lycodine (B1675731) subgroup to which N-Demethyl-alpha-obscurine belongs, is a complex process that is not yet fully elucidated. However, biochemical studies have provided a general outline of the pathway. acs.orgresearchgate.net

The biosynthesis is believed to start from the amino acid L-lysine. nih.govresearchgate.net Through a series of enzymatic reactions involving lysine (B10760008) decarboxylase, cadaverine (B124047) is formed, which is a key precursor. nih.gov Further steps are thought to involve the formation of pelletierine (B1199966), which then combines with another precursor derived from the acetate (B1210297) pathway to construct the foundational tetracyclic skeleton of the lycodine alkaloids. psu.eduresearchgate.net this compound is formed as part of this intricate biosynthetic network and can be further modified by other enzymes to produce other related alkaloids. acs.org

Chemical Synthesis

The complex structure of N-Demethyl-alpha-obscurine has made it a challenging target for chemical synthesis. An asymmetric total synthesis of N-desmethyl-α-obscurine has been successfully accomplished. acs.org

Biological Activities and Mechanistic Investigations in Vitro and Preclinical in Vivo Models

Cellular and Molecular Pharmacology

Investigations into the pharmacological profile of N-Demethyl-alpha-obscurine and its analogs have uncovered activities ranging from anti-inflammatory effects to enzyme and ion channel modulation.

This compound has been evaluated for its anti-inflammatory potential. chemfaces.commedchemexpress.com A key method for assessing this activity is to measure the inhibition of nitric oxide (NO) production in macrophage cell lines, such as RAW264.7, after stimulation with lipopolysaccharide (LPS). mdpi.complos.org LPS stimulation typically triggers a strong inflammatory response, including the release of large amounts of NO. bmbreports.org

In a study evaluating nineteen compounds from Lycopodium japonicum, this compound (referred to as des-N-methyl-α-obscurine) was tested for its ability to inhibit NO release in LPS-stimulated RAW264.7 cells. While the compound was part of the screening, the study highlighted two other alkaloids, miyoshianine-C and lycoflexine (B1213594) N-oxide, as exhibiting potent inhibitory activity, providing specific IC₅₀ values for them. The study did not report a significant inhibitory concentration for this compound itself, suggesting it was less potent than other constituents under these assay conditions. chemfaces.com

| Compound | IC₅₀ (μmol/L) |

|---|---|

| Miyoshianine-C | 31.82 |

| Lycoflexine N-oxide | 40.69 |

| This compound | Not Reported as Potent |

The Lycopodium alkaloids are a well-known source of compounds that inhibit the enzyme acetylcholinesterase (AChE). thieme-connect.comconicet.gov.ar AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a therapeutic strategy for conditions like Alzheimer's disease. mdpi.commdpi.com The most famous example from this family is Huperzine A, a potent and reversible AChE inhibitor. mdpi.comchemfaces.com

Numerous studies have documented the AChE inhibitory activity of various Lycopodium alkaloids. For instance, compounds like huperzine B, huperzine C, and lycosquarosine A have demonstrated significant inhibition of AChE. mdpi.commdpi.com While the general class of lycodine-type alkaloids is rich in AChE inhibitors, specific data quantifying the AChE inhibitory activity of this compound is not prominently featured in the reviewed literature, which often focuses on more potent analogs. mdpi.comnih.gov

| Alkaloid | Source | IC₅₀ |

|---|---|---|

| Huperzine C | Lycopodiastrum casuarinoides mdpi.com | 0.6 μM |

| Huperradine G | Huperzia serrata nih.gov | 0.876 μM |

| Acetylaposerratinine | Huperzia squarrosa mdpi.com | 15.2 µg/mL |

| Lycosquarosine A | Huperzia squarrosa mdpi.com | 54.3 µg/mL |

| Cernuine | Lycopodiella cernua conicet.gov.ar | 32.7 µg/mL |

Specific investigations into the signaling pathways directly modulated by this compound are limited in the available literature. However, its documented anti-inflammatory screening provides context. The inhibition of NO production in LPS-stimulated macrophages is known to be regulated by intracellular signaling cascades, primarily the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. bmbreports.orgnih.gov These pathways, when activated by LPS, lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS). mdpi.com Therefore, compounds that inhibit NO production often do so by interfering with NF-κB or MAPK signaling.

Recent research has implicated T-type calcium channels, particularly the Cav3.1 isoform, as therapeutic targets for various physiological and pathological processes. nih.govmdpi.com The parent compound of this compound, α-obscurine, has been used as a chemical scaffold to develop novel blockers of the Cav3.1 calcium channel. nih.gov

In a 2024 study, eighteen derivatives of α-obscurine were synthesized and evaluated for their Cav3.1 blocking activity. While this compound itself was not among the tested derivatives, this research demonstrates that the obscurine core structure is a viable starting point for developing potent calcium channel modulators. Five of the synthesized derivatives showed significant Cav3.1 blockade, with the most potent compound exhibiting an IC₅₀ value of 0.19 µM. Molecular docking studies suggested key interactions between this potent derivative and the Cav3.1 channel. nih.gov This highlights the potential for analogs of this compound to function as calcium channel blockers.

| Compound ID | Modification from α-Obscurine | IC₅₀ (μM) |

|---|---|---|

| Compound 7 | N-cyclopentylcarbonyl | 0.19 ± 0.03 |

| Compound 10 | N-cyclopropylcarbonyl | 0.31 ± 0.04 |

| Compound 6 | N-isobutyryl | 0.62 ± 0.08 |

Signaling Pathway Inhibition

Receptor Binding and Ligand-Target Interactions

Detailed studies on the specific molecular receptors that this compound binds to and the nature of these ligand-target interactions are not extensively documented in the scientific literature. Receptor binding assays are critical for elucidating a compound's mechanism of action, determining its affinity and selectivity for various biological targets. revvity.com While vendors suggest the compound's relevance in studying such mechanisms, specific experimental data identifying primary binding sites for this compound remains scarce.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity by comparing the effects of different analogs. drugdesign.org For this compound and its relatives, several SAR insights can be inferred.

Role of the N-Methyl Group : The primary structural difference between this compound and its parent, α-obscurine, is the methyl group on the piperidine (B6355638) nitrogen. The study on Cav3.1 channel blockers used α-obscurine as the starting material, modifying this nitrogen with various acyl groups to enhance potency. nih.gov This implies that the N-substituent is a critical site for modulating the activity of the obscurine scaffold. The lack of this methyl group in this compound would fundamentally alter its interaction with biological targets compared to α-obscurine.

SAR in AChE Inhibition : Within the broader family of Lycopodium alkaloids, SAR studies show that specific structural features are required for potent AChE inhibition. The lycodine-type skeleton, particularly with certain aromatic and ring features as seen in Huperzine A, is often associated with high activity. mdpi.com The varied potencies of different alkaloids (see Table 2) underscore the high degree of structural specificity required for effective enzyme modulation. mdpi.commdpi.comnih.gov

SAR in Anti-Inflammatory Activity : The screening of nineteen alkaloids from L. japonicum provides a direct SAR insight. chemfaces.com The fact that miyoshianine-C and lycoflexine N-oxide showed potent NO inhibition while this compound did not, indicates that the specific arrangement of rings and functional groups on these other compounds is more favorable for this particular anti-inflammatory activity.

Preclinical In Vitro and In Vivo Mechanistic Investigations

While specific studies detailing the pharmacodynamic markers for this compound are limited, the broader class of Lycopodium alkaloids, to which it belongs, has been extensively studied. A prominent member of this family, huperzine A, is well-known as a potent and selective acetylcholinesterase (AChE) inhibitor. termedia.pl The neuroprotective actions of these alkaloids are often attributed to this mechanism, although other effects on mitochondrial function, oxidative stress, and apoptosis have also been suggested. termedia.pl

Investigations into alkaloid extracts from related plant families, which also produce neuroactive alkaloids, have employed in vitro assays to measure antioxidant potential, such as DPPH radical scavenging and inhibition of lipid peroxidation in rat brain homogenates. termedia.pl Such assays are standard for evaluating the pharmacodynamic effects of compounds targeting neurodegenerative processes. For any compound intended to act on the central nervous system, establishing its ability to reach the target organ is a critical prerequisite for meaningful pharmacodynamic evaluation.

The ability of this compound to penetrate the central nervous system has been confirmed in preclinical animal models. A study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of N-demethyl-α-obscurine, α-obscurine, and lycodoline (B150349) in rat plasma and brain tissue. nih.govnih.gov

Following intragastric administration of a Lycopodii Herba extract to rats, all three alkaloids, including this compound, were found to have successfully passed through the blood-brain barrier. nih.govnih.gov The investigation revealed that the alkaloids were rapidly absorbed into the bloodstream and subsequently eliminated. nih.govnih.gov This research provides direct evidence of the compound's distribution to the brain, establishing it as a research probe with potential effects on the central nervous system. nih.govdntb.gov.ua

Table 1: Pharmacokinetic Parameters of Lycopodii Herba Alkaloids in Rats

This table summarizes the pharmacokinetic profile of a group of three alkaloids, including this compound, following oral administration in a rat model. The data reflects the collective behavior of the tested compounds.

| Parameter | Value Range | Description |

| Time to Maximum Concentration (Tmax) | 0.79–1.58 h | The time taken to reach the maximum concentration in the plasma, indicating rapid absorption. nih.govnih.gov |

| Elimination Half-life (t1/2) | 1.27–2.24 h | The time required for the concentration of the alkaloids to reduce by half, indicating rapid elimination. nih.govnih.gov |

Metabolism and Pharmacokinetic Studies in Preclinical Research Models

Identification of N-Demethyl-alpha-obscurine as a Metabolite

This compound is a lycodine-type Lycopodium alkaloid that has been isolated as a natural product from plants such as Lycopodium japonicum and Lycopodii Herba. medchemexpress.commedchemexpress.comchemfaces.com Its chemical structure suggests it is a demethylated derivative of the related alkaloid, alpha-obscurine (B211560). The process of N-demethylation, the removal of a methyl group from a nitrogen atom, is a significant metabolic pathway for many alkaloids within biological systems. mdpi.comnih.govresearchgate.net This biotransformation is a common reaction in the metabolism of xenobiotics. nih.gov While this compound is found naturally, its shared occurrence with alpha-obscurine and the established biochemical reaction of N-demethylation point to its role as a metabolite of alpha-obscurine. medchemexpress.comnih.gov

Metabolic Pathways and Biotransformation (e.g., N-demethylation of alpha-obscurine)

The principal metabolic pathway connecting alpha-obscurine to this compound is N-demethylation. This is a crucial dealkylation process for compounds containing alkyl groups. nih.gov In vivo, this reaction is often catalyzed by hepatic cytochrome P450 enzymes. researchgate.net The N-demethylation of alkaloids typically involves the oxidation of the N-methyl group, which forms an unstable intermediate that then breaks down to yield the demethylated compound and formaldehyde. oup.com For various alkaloids, N-demethylation is a key step in their degradation and metabolism. mdpi.comresearchgate.net In the case of other bisbenzylisoquinoline alkaloids, for instance, N-demethylation has been clearly identified as a primary metabolic pathway in dog hepatic microsomal incubations. nih.gov This process is fundamental in the biotransformation of numerous alkaloids, leading to the formation of active or inactive metabolites. mdpi.com

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies, primarily in rat models, have been conducted to characterize the behavior of this compound following administration. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of this compound and other alkaloids in rat plasma and brain tissue to facilitate these studies.

Following intragastric administration of a Lycopodii Herba extract to rats, this compound was shown to be rapidly absorbed into the bloodstream. The time to reach the maximum plasma concentration (Tmax) for the alkaloids studied, including this compound, ranged from 0.79 to 1.58 hours, indicating swift absorption from the gastrointestinal tract. medchemexpress.com

This compound exhibits distribution into brain tissue, a key characteristic for centrally acting compounds. medchemexpress.com The apparent volume of distribution (Vz) is a parameter that describes the extent of a drug's distribution in the body relative to the plasma. nih.govpharmacologycanada.org A study in rats determined the pharmacokinetic parameters for this compound, providing insights into its distribution profile.

The elimination half-life (t1/2) is a measure of the time it takes for the concentration of a drug in the plasma to be reduced by half. litfl.com In preclinical studies with rats, this compound was found to be eliminated rapidly. The elimination half-life for the alkaloids investigated, including this compound, was reported to be in the range of 1.27 to 2.24 hours. medchemexpress.com This short half-life suggests that the compound is cleared from the body relatively quickly in this species.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Administration Route |

|---|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | 0.79–1.58 h | Rat | Intragastric |

| t1/2 (Elimination Half-Life) | 1.27–2.24 h | Rat | Intragastric |

Data derived from a study on three alkaloids from Lycopodii Herba extract. medchemexpress.com

Distribution Profile (e.g., Brain Tissue Distribution, Vz)

Blood-Brain Barrier Permeability in Research Models

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential effects on the central nervous system. The BBB is a highly selective barrier that regulates the passage of substances between the systemic circulation and the brain. frontiersin.orgmdpi.com Preclinical research has demonstrated that this compound is capable of passing through the blood-brain barrier in rat models. medchemexpress.com This finding was confirmed through the detection of the compound in brain tissue following systemic administration.

Analytical Methodologies for Research and Discovery

Quantitative and Qualitative Detection Methods

The accurate detection and quantification of N-Demethyl-alpha-obscurine, often in the presence of structurally similar alkaloids, necessitate high-resolution and sensitive analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of this compound. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing complex biological samples like plasma and brain tissue. nih.govnih.gov

A fast and sensitive LC-MS/MS method has been developed for the simultaneous determination of this compound, lycodoline (B150349), and α-obscurine in rat plasma and brain tissue. nih.govmdpi.com This method utilizes a protein precipitation procedure for sample extraction. nih.govmdpi.com Chromatographic separation is typically achieved on a C18 column with a gradient mobile phase consisting of methanol (B129727) and water containing formic acid. nih.govmdpi.com Detection is performed using positive electrospray ionization (ESI+) in the selective reaction monitoring (SRM) mode. mdpi.com This highly specific approach allows for the accurate quantification of the analyte even at low concentrations. In one study, this compound exhibited a maximum concentration (Cmax) of 35.53 ng/mL in rat plasma. medchemexpress.comglpbio.com

The development of LC-MS/MS methods involves optimizing various parameters, including the choice of ion transitions and collision energies to ensure the best signal response for the analyte and internal standard. mdpi.com The use of an internal standard, such as Huperzine B, is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of Lycopodium alkaloids, including this compound. mdpi.comscispace.com When coupled with a diode-array detector (DAD) or an ultraviolet (UV) detector, HPLC can be used for both qualitative and quantitative analysis. termedia.plwikipedia.org

HPLC methods are instrumental in the separation and purification of alkaloids from plant extracts. chemfaces.com For instance, semi-preparative HPLC has been employed to isolate this compound from the whole herb of Lycopodium japonicum. chemfaces.com The choice of the stationary phase, typically a C18 column, and the mobile phase composition are crucial for achieving good separation of the various alkaloids present in the extract. mdpi.comtermedia.pl The combination of HPLC with mass spectrometry, particularly electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC/ESI-QTOF–MS), provides a powerful tool for the identification and confirmation of alkaloids in plant materials. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for assessing its purity. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and stereochemistry of the molecule. d-nb.infoomicsonline.org

1D NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net For complex molecules like this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular structure by revealing correlations between neighboring protons and between protons and carbons. omicsonline.org These advanced NMR techniques were instrumental in confirming the structure of synthetically produced this compound. researchgate.net Analysis of the ¹H NMR spectrum reveals characteristic signals, including those for N-methyl groups and secondary methyl groups, which are key features of the phlegmarine-type alkaloid structure. cdnsciencepub.com

Sample Preparation Techniques for Complex Biological and Botanical Matrices

The effective extraction and purification of this compound from its natural sources or biological samples are critical preliminary steps for accurate analysis. nih.govmdpi.comnih.gov The complexity of these matrices necessitates robust sample preparation techniques to remove interfering substances. nih.govnih.gov

For botanical matrices, such as the whole herb of Lycopodium species, the initial step often involves extraction with an organic solvent. umlub.pl Common methods include maceration, Soxhlet extraction, and more modern techniques like pressurized liquid extraction (PLE). mdpi.comumlub.pl The choice of solvent is critical, with methanol, often acidified with tartaric acid, showing good efficiency for extracting Lycopodium alkaloids. mdpi.com Following the initial extraction, further purification is typically required. This is often achieved through a combination of liquid-liquid extraction and column chromatography, using stationary phases like silica (B1680970) gel. chemfaces.comumlub.pl Solid-phase extraction (SPE) is another valuable technique for purifying and concentrating the alkaloids from the crude extract. mdpi.com

In the context of bioanalysis, protein precipitation is a common and straightforward method for preparing plasma and brain tissue samples. nih.govmdpi.com This technique involves adding a solvent like methanol to the biological sample to precipitate proteins, which can then be removed by centrifugation, leaving the analyte of interest in the supernatant for subsequent LC-MS/MS analysis. nih.govmdpi.com This method is favored for its speed and simplicity, making it suitable for high-throughput pharmacokinetic studies. nih.gov

Method Validation Parameters for Research Reliability (Selectivity, Linearity, Precision, Accuracy)

To ensure the reliability and reproducibility of research findings, analytical methods used for the quantification of this compound must be rigorously validated. nih.govwoah.org Method validation establishes that the analytical procedure is suitable for its intended purpose. europa.eueurachem.org The key parameters assessed during validation include selectivity, linearity, precision, and accuracy. woah.org

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other related alkaloids. woah.org In LC-MS/MS methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. nih.gov

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. woah.org For the LC-MS/MS analysis of this compound, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. waters.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. woah.org It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). woah.org

Accuracy represents the closeness of the test results obtained by the method to the true value. woah.org It is determined by analyzing samples with known concentrations of the analyte and comparing the measured concentration to the nominal concentration. The accuracy is typically expressed as the percentage of recovery.

Future Research Directions and Translational Potential in Academic Contexts

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

The biosynthetic pathway of Lycopodium alkaloids, including N-Demethyl-alpha-obscurine, is a complex process that is not yet fully elucidated. acs.orgresearchgate.net It is widely accepted that the pathway originates from L-lysine, which undergoes a series of transformations to form the key intermediate pelletierine (B1199966). acs.orgresearchgate.net This intermediate is then coupled with 4-(2-piperidyl)acetoacetate to generate phlegmarine, a crucial precursor that leads to the diverse scaffolds of the Lycopodium family. acs.org For lycodine-type alkaloids, subsequent cyclizations form the characteristic tetracyclic core. acs.orgnih.gov

While significant strides have been made in identifying early-stage enzymes—such as lysine (B10760008) decarboxylase (LDC), copper amine oxidase (CAO), and type III polyketide synthases (PKS)—through transcriptomic analyses, the late-stage enzymes remain a mystery. pnas.orgpnas.org Specifically, the enzymes responsible for the precise cyclizations that form the obscurine scaffold and the terminal N-demethylation of α-obscurine to yield this compound have not been characterized.

Future academic research is poised to address these knowledge gaps. The integration of advanced 'omics' technologies, including transcriptomics, proteomics, and metabolomics, with functional genomics (e.g., CRISPR/Cas9-mediated gene silencing or heterologous expression) will be critical. researchgate.net This approach can pinpoint candidate genes, such as those encoding for cytochrome P450 monooxygenases, methyltransferases, and other tailoring enzymes, that are co-expressed with known pathway genes and are likely responsible for the final structural modifications. biorxiv.orgnih.gov The discovery of these novel enzymes would not only complete our understanding of the biosynthesis of this important alkaloid class but also provide powerful biocatalysts for potential chemoenzymatic synthesis strategies.

Table 1: Known and Postulated Steps in the Biosynthesis of this compound

| Biosynthetic Step | Precursor(s) | Product(s) | Enzyme Class (Identified or Postulated) | Status |

|---|---|---|---|---|

| Initial Decarboxylation | L-Lysine | Cadaverine (B124047) | Lysine Decarboxylase (LDC) | Identified pnas.orgpnas.org |

| Imine Formation | Cadaverine | Δ1-Piperideine | Copper Amine Oxidase (CAO) | Identified pnas.orgpnas.org |

| Ketide Condensation | Δ1-Piperideine, Malonyl-CoA | Pelletierine, 4-(2-piperidyl)acetoacetate | Type III Polyketide Synthase (PKS) | Identified pnas.org |

| Scaffold Assembly | Pelletierine, 4-(2-piperidyl)acetoacetate | Phlegmarine intermediates | Unknown | Postulated acs.org |

| Tetracycle Formation | Phlegmarine intermediates | α-Obscurine | Postulated Cytochrome P450s, Oxidoreductases | Undiscovered |

Development of Novel Synthetic Strategies for Accessing Complex Analogs

The chemical synthesis of this compound and its isomers has been successfully accomplished, providing crucial proof-of-concept and enabling initial biological studies. rsc.orgresearchgate.net Noteworthy strategies have employed a convergent formal [3+3]-cycloaddition to construct the core ring system, along with key reactions like Buchwald-Hartwig coupling and Heck cyclization. rsc.orgacs.orgnih.govresearchgate.net Furthermore, the use of N-demethyl-β-obscurine as a versatile late-stage intermediate has demonstrated the feasibility of bioinspired diversification to access a range of other Lycopodium alkaloids. nih.govosti.gov

However, for comprehensive structure-activity relationship (SAR) studies and the development of specialized chemical probes, more efficient, modular, and scalable synthetic routes are required. Future research in synthetic organic chemistry should focus on several key areas:

Catalytic Innovation: Exploring novel transition-metal-catalyzed or organocatalyzed reactions to forge the complex polycyclic skeleton with higher atom economy and stereocontrol.

Tandem Reactions: Designing cascade or tandem reaction sequences that can rapidly construct the core structure from simpler starting materials, minimizing step counts and purification efforts. ub.edu

Late-Stage Functionalization (LSF): Developing robust LSF methods, such as site-selective C-H activation, to introduce diverse functional groups onto the this compound scaffold. acs.org This would enable the rapid generation of an analog library to probe interactions with biological targets.

The ability to readily synthesize a wide array of analogs is fundamental to optimizing the compound's pharmacological properties and tailoring its structure for specific research applications.

Identification of Additional Molecular Targets and Biological Mechanisms

The primary pharmacological activity associated with the lycodine (B1675731) class of alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.commdpi.combohrium.com This inhibitory action forms the therapeutic rationale for using related compounds, like Huperzine A, in the management of Alzheimer's disease. mdpi.combohrium.com While this compound belongs to this active class, its specific inhibitory profile and broader pharmacology are not well understood. Pharmacokinetic studies have confirmed its ability to cross the blood-brain barrier in rats, a prerequisite for central nervous system activity. nih.govmdpi.com

A critical direction for future research is to move beyond AChE and conduct unbiased, systematic screening to identify additional molecular targets. Many natural products are pleiotropic, interacting with multiple proteins to exert their biological effects. Investigating the potential activity of this compound and its analogs against other targets implicated in neurodegeneration and other diseases—such as ion channels, G-protein coupled receptors (GPCRs), kinases, and inflammatory pathways—could reveal novel mechanisms of action. mdpi.combotanyjournals.com

Modern chemical biology techniques, including affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction and docking studies, will be invaluable in this pursuit. nih.gov Identifying new targets would not only broaden the potential therapeutic applications of the this compound scaffold but also provide new insights into the complex biology of the diseases it may modulate.

Design and Application of this compound as Chemical Probes or Research Tools

The unique structural complexity and inherent bioactivity of natural products make them ideal starting points for the design of chemical probes—specialized molecules used to study and manipulate biological systems. nevadogroup.comox.ac.ukacs.org this compound, with its defined stereochemistry and demonstrated brain penetrance, is an excellent candidate for development into a suite of research tools. nih.gov

Future efforts should focus on the synthesis of derivatized versions of this compound that incorporate specific functionalities:

Affinity Probes: Attaching a biotin (B1667282) tag or other affinity handle to a non-critical position on the molecule. These probes can be used to isolate and identify binding partners from cell lysates or tissues. acs.org

Fluorescent Probes: Incorporating a fluorophore to visualize the subcellular localization of the molecule and its targets using advanced microscopy techniques.

Photoaffinity Probes: Introducing a photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with its direct molecular target(s), enabling unambiguous target identification.

The creation of such chemical probes would allow researchers to definitively validate the targets of this compound in a native biological context, map its interaction networks, and dissect its mechanism of action with high precision. nih.gov

Comparative Pharmacological Studies with Other Lycopodium Alkaloids in Research Models

The Lycopodiaceae family produces a remarkable diversity of over 400 alkaloids, which are broadly classified into distinct structural types like lycopodine (B1235814), lycodine, and fawcettimine. nih.govmdpi.com This structural diversity provides a rich platform for comparative studies to delineate structure-activity relationships (SAR). This compound is the direct N-desmethyl metabolite of α-obscurine, making a comparison between these two particularly relevant. mdpi.com

Systematic, head-to-head comparative studies are essential. These studies should be conducted in standardized in vitro and in vivo research models to evaluate and contrast:

Potency and Selectivity: Comparing the inhibitory constants (e.g., IC₅₀ values) of this compound, α-obscurine, β-obscurine, and other benchmark alkaloids like Huperzine A against AChE and other relevant enzymes. rsc.orgresearchgate.net

Pharmacokinetics: Building on initial studies to conduct detailed comparative analyses of the absorption, distribution, metabolism, and excretion (ADME) profiles of these alkaloids. nih.govmdpi.com For instance, an initial study in rats showed that N-demethyl-α-obscurine had a higher plasma exposure and slower elimination compared to its parent compound, α-obscurine. mdpi.com

Efficacy in Disease Models: Evaluating the relative efficacy of these compounds in established animal models of cognitive decline or other neurological conditions. mdpi.comnih.gov

Such comparative data, when coupled with computational modeling and docking studies, will illuminate the specific structural motifs responsible for potency, selectivity, and favorable pharmacokinetic properties, guiding the rational design of next-generation therapeutic agents based on the obscurine scaffold. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-Obscurine |

| N-Demethyl-β-obscurine |

| β-Obscurine |

| Pelletierine |

| Phlegmarine |

| L-Lysine |

| 4-(2-piperidyl)acetoacetate |

| Cadaverine |

| Δ1-Piperideine |

| Malonyl-CoA |

| Huperzine A |

| Lycodine |

Q & A

Q. How can conflicting in vivo vs. in vitro efficacy data be reconciled?

- Answer :

- Pharmacodynamic modeling : Integrate parameters like plasma protein binding, blood-brain barrier permeability, and half-life .

- Toxicokinetic assays : Assess metabolite interference (e.g., CYP450-mediated degradation) that may reduce in vivo potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.